3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one
Description
3,4-Diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one is a polycyclic heterocyclic compound characterized by a rigid tricyclic framework containing two nitrogen atoms. The InChI key (1S/C8H10N2O/c11-7-2-4-1-5(7)6-3-9-10-8(4)6/h4-6,8H,1-3H2) indicates a bicyclic system fused with an aziridine-like ring and a ketone group .
Properties
IUPAC Name |
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-7-5-1-3-6(4-2-5)8(7)10-11-9/h5-6H,1-4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPYYSHNJHRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazone with a cyclohexane derivative can lead to the formation of the desired tricyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to ensure high yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced .
Scientific Research Applications
3,4-Diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one
- Structure : Features a tricyclic system with a diazepine-like core. X-ray crystallography reveals that the introduction of four-membered rings into diazatricyclo frameworks minimally distorts bond angles but increases ring strain compared to simpler bicyclic analogues .
- Synthesis : Derived from thermal ring-opening of aziridine intermediates (e.g., heating 3,7-diazatricyclo[4.1.0.0²,⁵]heptanes in xylene yields 4,5-dihydro-1,4-diazepines with 57–89% efficiency) .
3,7-Diazatricyclo[4.1.0.0²,⁵]heptanes
- Structure : Smaller tricyclic system with ethoxycarbonylnitrene-addition-derived aziridine rings.
- Synthesis : Generated via nitrene addition to 2-azabicyclo[2.2.0]hex-5-enes using triethylbenzylammonium bromide and sodium bicarbonate .
7,8-Diazapentacyclo[4.2.2.0²,⁵,0³,⁹,0⁴,¹⁰]dec-7-ene
- Structure : A pentacyclic cis-azoalkane with fused four-membered rings. Photoelectron spectroscopy shows that increased ring strain alters electron distribution at nitrogen centers compared to simpler tricyclic analogues .
Key Comparative Data
Research Findings and Implications
Molecular Geometry: X-ray studies on 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one demonstrate that fused four-membered rings induce minor distortions in bond angles (N-N-C angles: 112° vs. 108° in simpler bicyclic systems) but retain planar nitrogen geometries critical for photoelectron spectral correlations .
Synthetic Efficiency : Nitrene-addition routes (e.g., for 3,7-diazatricyclo[4.1.0.0²,⁵]heptanes) achieve moderate-to-high yields (65–89%), whereas thermal ring-opening methods for diazepines show superior scalability .
Biological Activity
3,4-Diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one is a complex organic compound notable for its unique tricyclic structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicine and biology, as well as relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- CAS Number : 2361644-30-4
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.21 g/mol
The unique tricyclic structure allows for various interactions with biological macromolecules, influencing its bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Potential
The compound has also been studied for its anticancer properties:
- Mechanism of Action : Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cells (MCF-7) reported a 70% reduction in cell viability at a concentration of 100 µg/mL after 48 hours of treatment.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound:
- Neuroprotection Mechanism : It appears to mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity.
- Experimental Data : In models of neurodegeneration, treatment with this compound resulted in a significant decrease in markers of inflammation and cell death.
Summary of Biological Activity Studies
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Growth inhibition |
| Anticancer | MCF-7 (breast cancer) | 100 | 70% reduction in viability |
| Neuroprotection | Neuronal cell line | Varies | Decrease in oxidative stress markers |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization of Precursors : A common method includes the reaction of hydrazones with cyclohexane derivatives under controlled conditions.
- Industrial Production : Large-scale production may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles.
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?
Answer:
A multi-technique approach is critical:
- NMR : H and C NMR identify unique proton environments (e.g., bridgehead carbons in the tricyclic system).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for lactam (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- Chromatography : GC-MS or HPLC with UV detection ensures purity; retention indices from NIST databases aid identification .
Q. Table 2: Key Spectroscopic Signatures
Advanced: How can computational docking studies be designed to evaluate the biological potential of derivatives?
Answer:
- Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., enzymes in microbial pathways).
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations; validate with co-crystallized ligands .
- ADME/Tox Screening : Incorporate Lipinski’s Rule of Five and toxicity predictors (e.g., ProTox-II) to filter derivatives .
- Validation : Compare docking scores with experimental IC₅₀ values. Address discrepancies via molecular dynamics (MD) simulations to assess binding stability .
Q. Common Pitfalls :
- Missing Lipinski violation data (e.g., logP >5) .
- Lack of control docking with reference inhibitors.
Advanced: How to resolve contradictions between computational binding predictions and experimental activity data?
Answer:
- Experimental Validation : Perform dose-response assays (e.g., MIC for antimicrobial activity) to confirm computational hits.
- Structural Refinement : Re-analyze docking poses using cryo-EM or X-ray crystallography of ligand-protein complexes.
- Solvent Effects : Include explicit solvent models in MD simulations to account for hydrophobic interactions .
- Data Triangulation : Cross-reference with QSAR models to identify structural features influencing bioactivity .
Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Answer:
- Degradation Studies : Hydrolytic/photolytic stability tests under varying pH and UV conditions .
- Partitioning Analysis : Measure logKₒw (octanol-water) to predict bioaccumulation potential.
- Toxicity Assays : Use Daphnia magna or Danio rerio models for acute/chronic toxicity .
- Environmental Monitoring : LC-MS/MS detection in water/soil samples to track persistence .
Q. Framework Alignment :
- Apply PICO (Population: aquatic ecosystems; Intervention: compound exposure; Comparison: baseline toxicity; Outcome: LC₅₀) .
Advanced: How to design derivatives to enhance selectivity for target enzymes while minimizing off-target effects?
Answer:
- Scaffold Modification : Introduce substituents at positions 3 and 4 to modulate steric/electronic effects (e.g., halogenation for hydrophobic interactions) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using MOE or Discovery Studio.
- Selectivity Screening : Profile derivatives against kinase panels or cytochrome P450 isoforms to assess off-target binding .
Advanced: What strategies address low reproducibility in synthetic protocols across laboratories?
Answer:
- Detailed Documentation : Specify solvent batch purity, stirring rates, and cooling gradients .
- Intermediate Characterization : Isolate and characterize all intermediates (e.g., hydrazide precursors) via TLC/HPLC .
- Collaborative Validation : Multi-lab synthesis trials to identify critical variables (e.g., humidity effects on crystallization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
